molecular formula C27H41NO8 B598425 Dorrigocin A CAS No. 158446-29-8

Dorrigocin A

Cat. No. B598425
M. Wt: 507.624
InChI Key: HJCZOTBHYAPUHT-LPYGBFRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorrigocin A is a natural product found in Hyphessobrycon rosaceus and Streptomyces platensis with data available.

Scientific Research Applications

Antifungal and Anticancer Properties

Dorrigocin A, a unique glutarimide antibiotic, has been identified for its potential in antifungal and anticancer applications. It is notable for its ability to reverse the morphology of ras-transformed NIH/3T3 cells from a transformed phenotype to a normal one. This property of dorrigocin A suggests its utility in researching cancer treatments, particularly in reversing abnormal cell morphologies associated with certain cancer types. Additionally, dorrigocin A has demonstrated moderate antifungal activity, adding to its potential in therapeutic research (Kadam & McAlpine, 1994).

Mechanism of Action

The action mechanism of dorrigocin A is particularly intriguing. It does not depend on the inhibition of prenylation or protein synthesis. Instead, it inhibits carboxyl methylation in K-ras transformed cells. This unique mechanism presents a valuable area of study, especially in understanding how certain compounds can impact cellular processes without affecting typical targets like protein synthesis (Kadam & McAlpine, 1994).

Production and Structure

Dorrigocin A is produced through the submerged fermentation of Streptomyces platensis subsp. rosaceus. Understanding its production and isolation is crucial for exploring its scalable manufacturing for potential therapeutic use. Additionally, the structural elucidation of dorrigocin A, which includes its identification as a putative propionate-acetate derived fatty acid, is significant for synthesizing analogues and derivatives for further research and potential therapeutic applications (Karwowski et al., 1994).

Analogue Synthesis and Potential Applications

The synthesis of dorrigocin A analogues from D-glucal and D-xylose highlights the potential for developing variants with possibly enhanced or varied biological activities. These analogues could provide new insights into the development of novel anti-cancer and anti-arthritic therapeutics, expanding the scope of dorrigocin A's application in medical research (Anquetin et al., 2008); (Zhou & Murphy, 2010).

properties

CAS RN

158446-29-8

Product Name

Dorrigocin A

Molecular Formula

C27H41NO8

Molecular Weight

507.624

IUPAC Name

(2E,6E,8S,9S,10R,11E,13R,14S)-18-(2,6-dioxopiperidin-4-yl)-9,13-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,11-trienoic acid

InChI

InChI=1S/C27H41NO8/c1-17(14-18(2)27(35)22(36-4)12-7-5-6-8-13-25(32)33)26(34)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,18-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,17-14+/t18-,19-,22+,26+,27+/m1/s1

InChI Key

HJCZOTBHYAPUHT-LPYGBFRZSA-N

SMILES

CC(C=C(C)C(C(C)C(=O)CCCC1CC(=O)NC(=O)C1)O)C(C(C=CCCC=CC(=O)O)OC)O

synonyms

dorrigocin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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